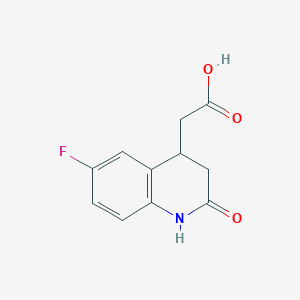

2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Description

2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a fluorinated tetrahydroquinoline derivative featuring an acetic acid moiety at the 4-position of the quinoline core. The acetic acid group contributes to solubility and reactivity, facilitating its use as an intermediate in drug discovery .

Properties

Molecular Formula |

C11H10FNO3 |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

2-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid |

InChI |

InChI=1S/C11H10FNO3/c12-7-1-2-9-8(5-7)6(4-11(15)16)3-10(14)13-9/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) |

InChI Key |

VXQXTDODRSCBNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)F)NC1=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline.

Acylation: The key step involves the acylation of the tetrahydroquinoline derivative with a suitable acetic acid derivative under acidic or basic conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 2-(6-Fluoro-2-hydroxy-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetic acid moiety facilitates interactions with active sites. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Halogen Effects : Fluorine (6-F) and chlorine (6-Cl) substituents improve target engagement via electronegativity and steric interactions. Fluorine often offers better metabolic stability than chlorine .

- Functional Group Variations : The position of the acetic acid moiety (C3 vs. C4) and additional groups (e.g., phenyl, methoxy) significantly alter pharmacological profiles. For example, C3-substituted analogs show enhanced cytotoxicity .

- Ring Modifications: Analogs like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid incorporate fused furan rings, expanding π-π stacking capabilities for receptor binding .

Pharmacological Activity

- Anticoagulant Applications : The 6-chloro analog (CAS 51505-10-3) is a key intermediate in Factor XI inhibitors, demonstrating the role of halogenation in serine protease inhibition .

- Anticancer Potential: The phenyl-substituted analog (C₁₇H₁₂ClNO₃) exhibits activity against cancer cells, likely due to enhanced lipophilicity and intercalation into DNA .

- Anti-inflammatory Effects : Methoxy-substituted derivatives (e.g., 6,7-dimethoxy) show promise in neurological disorders, leveraging improved blood-brain barrier penetration .

Physicochemical Properties

| Property | Target Compound | 6-Chloro Analog (CAS 51505-10-3) | 6,7-Dimethoxy Analog (CAS 1160264-02-7) |

|---|---|---|---|

| Molecular Weight | 223.20 g/mol | 313.73 g/mol | 265.26 g/mol |

| Solubility | High (due to acetic acid) | Moderate (chloro reduces polarity) | Moderate (methoxy enhances lipophilicity) |

| LogP (Predicted) | ~1.5 | ~2.8 | ~1.2 |

Biological Activity

2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid (CAS No. 1781572-90-4) is a synthetic derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives known for a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 223.20 g/mol

- IUPAC Name : 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Biological Activity Overview

The biological activity of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has been investigated in various studies focusing on its anticoagulant and antimicrobial properties.

Anticoagulant Activity

Research has shown that derivatives of tetrahydroquinoline can act as inhibitors of coagulation factors. In vitro assays indicated that certain derivatives exhibit selective inhibition against factor Xa and factor XIa. For instance, one study reported IC values ranging from 0.7 to 40 μM for various derivatives, indicating significant anticoagulant potential .

| Compound | IC (μM) |

|---|---|

| Rivaroxaban | 30 |

| Compound A | 0.7 |

| Compound B | 15 |

| Compound C | 40 |

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains. A study highlighted its activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating promising results.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The mechanism by which 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid exerts its biological effects is likely multifaceted:

- Inhibition of Coagulation Factors : The compound may bind to specific sites on coagulation factors such as FXa and FXIa, preventing their activation and subsequent thrombus formation .

- Antimicrobial Mechanism : The quinoline scaffold is known to interfere with bacterial DNA synthesis or disrupt cell membrane integrity, leading to bacterial cell death .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Anticoagulation in Animal Models : In a study involving animal models, the administration of the compound resulted in a significant reduction in thrombus formation compared to control groups.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients infected with resistant bacterial strains were treated with the compound, showing a notable decrease in bacterial load after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.